2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a chloro group, a ketone group, and a tert-butoxycarbonyl-protected amino hexanoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. The initial step often includes the formation of the benzo[c]chromene core, followed by the introduction of the chloro and ketone groups. The final step involves the attachment of the tert-butoxycarbonyl-protected amino hexanoate moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and protecting group reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chloro and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tert-butoxycarbonyl-protected amino hexanoate moiety can interact with amino acid residues, affecting protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino-3-phenylpropanoate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino]butanoate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-glucopyranoside .
Uniqueness
What sets 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H30ClNO6 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C24H30ClNO6/c1-24(2,3)32-23(29)26-12-8-4-5-11-21(27)30-20-14-19-17(13-18(20)25)15-9-6-7-10-16(15)22(28)31-19/h13-14H,4-12H2,1-3H3,(H,26,29) |
InChI Key |
YTZVPQPTJZFBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
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